molecular formula C52H104N2O3 B1514543 2,2'-Oxybis(N,N-didodecylacetamide) CAS No. 850718-54-6

2,2'-Oxybis(N,N-didodecylacetamide)

Cat. No.: B1514543
CAS No.: 850718-54-6
M. Wt: 805.4 g/mol
InChI Key: RENCWBGDPNGEFY-UHFFFAOYSA-N
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Description

2,2'-Oxybis(N,N-didodecylacetamide) (CAS: 850718-54-6) is a synthetic amphiphilic compound featuring a central ether-linked oxybis group flanked by two acetamide moieties, each substituted with two dodecyl (C12) alkyl chains. This structure confers unique solubility properties, enabling its use in applications such as solvent extraction, phase-transfer catalysis, and as a surfactant in complex matrices. The compound’s long alkyl chains enhance hydrophobicity, making it particularly effective in nonpolar environments, while the acetamide groups provide moderate polarity for interactions with metal ions or polar substrates .

Properties

CAS No.

850718-54-6

Molecular Formula

C52H104N2O3

Molecular Weight

805.4 g/mol

IUPAC Name

2-[2-(didodecylamino)-2-oxoethoxy]-N,N-didodecylacetamide

InChI

InChI=1S/C52H104N2O3/c1-5-9-13-17-21-25-29-33-37-41-45-53(46-42-38-34-30-26-22-18-14-10-6-2)51(55)49-57-50-52(56)54(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-50H2,1-4H3

InChI Key

RENCWBGDPNGEFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of N,N-dialkylacetamide ethers, where variations in alkyl chain length and branching significantly influence physicochemical properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Alkyl Chains Molecular Weight Key Applications
2,2'-Oxybis(N,N-didodecylacetamide) 850718-54-6 C12 ~794.3 g/mol Solvent extraction, surfactants
2,2'-Oxybis(N,N-dioctylacetamide) 342794-43-8 C8 ~622.9 g/mol Metal ion carriers, polymer additives
2,2'-Oxybis(N,N-didecylacetamide) 199805-27-1 C10 ~706.9 g/mol Membrane transport, catalysis
2,2'-(Ethane-1,2-diylbis(oxy))bis(N,N-dihexylacetamide) 67456-22-8 C6 ~538.8 g/mol Drug delivery, nanoemulsions

Alkyl Chain Length and Solubility

  • Longer Chains (C12) : The dodecyl chains in 2,2'-Oxybis(N,N-didodecylacetamide) impart higher hydrophobicity compared to C8 and C6 analogs. This reduces aqueous solubility but enhances compatibility with organic solvents like toluene or chloroform, critical for applications in solvent extraction of rare-earth metals .
  • Shorter Chains (C6–C8): Compounds like 2,2'-Oxybis(N,N-dioctylacetamide) exhibit improved solubility in polar aprotic solvents (e.g., DMF), favoring use in polymer plasticization or as ionophores in electrochemical sensors .

Thermal Stability and Phase Behavior

  • Melting Points : Increasing alkyl chain length correlates with higher melting points. For instance, the C12 derivative is a waxy solid at room temperature, while the C8 analog (CAS: 342794-43-8) is a viscous liquid .
  • Thermogravimetric Analysis (TGA) : The C12 compound demonstrates superior thermal stability (>250°C), whereas shorter-chain analogs (C6–C8) degrade at lower temperatures (~200°C) due to reduced van der Waals interactions .

Metal Ion Binding Efficiency

  • Selectivity for Lanthanides : The C12 compound’s extended alkyl chains create a sterically hindered environment, selectively binding larger lanthanide ions (e.g., La³⁺, Nd³⁺) over smaller transition metals (e.g., Cu²⁺, Zn²⁺). In contrast, the C8 variant shows broader ion affinity but lower selectivity .
  • Extraction Kinetics : Shorter-chain analogs exhibit faster metal ion extraction due to reduced steric hindrance, but the C12 compound achieves higher extraction yields in equilibrium conditions .

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